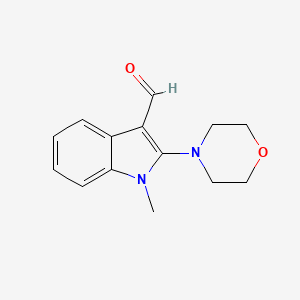

1-methyl-2-morpholino-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-2-morpholin-4-ylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-15-13-5-3-2-4-11(13)12(10-17)14(15)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXLYFAZQBNRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666641 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The introduction of a methyl group at the indole’s nitrogen atom is a foundational step in the synthesis. A highly efficient method involves the alkylation of indole derivatives using methyl iodide under basic conditions. For example, 5-bromo-1H-indole-3-carbaldehyde was methylated with methyl iodide (10 mmol) in acetonitrile using NaOH (5 mmol) as a base, achieving a 96% yield after 3 hours at room temperature. This method avoids harsh conditions and minimizes side reactions, making it suitable for scale-up.

Key Reaction Conditions for N1-Methylation

| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-1H-indole-3-carbaldehyde | Methyl iodide | NaOH | Acetonitrile | 3 | 96 |

This approach exemplifies the utility of mild alkylation conditions for indole functionalization. The use of powdered NaOH ensures efficient deprotonation of the indole nitrogen, while acetonitrile provides a polar aprotic environment conducive to nucleophilic substitution.

Introduction of the Morpholino Group at C2

Installing a morpholino group at the C2 position of the indole ring presents significant regioselectivity challenges. While direct C–H functionalization remains underexplored, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling offers viable pathways. In related work, 4-(2-chloroethyl)morpholine hydrochloride was employed for N-alkylation of 7-methoxy-2-methylindole using KOH in DMSO, yielding 4-(2-(7-methoxy-2-methyl-1H-indol-1-yl)ethyl)morpholine in near-quantitative yields. Adapting this strategy for C2 substitution would require pre-functionalization of the indole with a leaving group (e.g., bromide or chloride) at C2, followed by displacement with morpholine.

Formylation at the C3 Position

The Vilsmeier-Haack reaction is a classical method for introducing formyl groups to aromatic systems. However, attempts to apply this to N-substituted indoles have encountered complications. For instance, treatment of 2-(1H-indol-3-yl)quinazolin-4(3H)-one with POCl3 and DMF led to unintended chlorination rather than formylation. Alternative strategies include:

- Directed Ortho-Metalation (DoM) : Using a directing group at C3 (e.g., a methyl ester) to facilitate lithiation at C2, followed by quenching with DMF to install the aldehyde.

- Oxidation of Alcohols : Conversion of a hydroxymethyl group to a carbaldehyde via oxidation with MnO2 or Dess-Martin periodinane.

Comparative Analysis of Formylation Methods

Integrated Synthetic Routes

Combining the above steps, two potential routes emerge:

Route A (Sequential Functionalization)

- N1-Methylation : Methylate indole using methyl iodide/NaOH.

- C2 Bromination : Introduce Br at C2 via electrophilic substitution.

- C2 Morpholino Substitution : Displace Br with morpholine under SNAr or Pd catalysis.

- C3 Formylation : Apply Vilsmeier-Haack or DoM for aldehyde installation.

Route B (Convergent Synthesis)

- Synthesize 2-morpholinoindole via Buchwald-Hartwig coupling.

- Methylate N1 using methyl iodide.

- Formylate C3 via oxidation of a hydroxymethyl precursor.

Challenges and Optimization

- Regioselectivity : Competing reactions at C3 (indole’s most reactive position) necessitate protective groups or directing strategies.

- Stability of Intermediates : Dihydroquinazolinones and trichloroacetyl derivatives, as seen in related syntheses, may require stabilization under acidic or anhydrous conditions.

- Scalability : The use of NaH in early methods poses safety risks, prompting a shift toward KOH or aqueous bases.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-morpholino-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indoles.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-methyl-2-morpholino-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biological processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

A. 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (Compound 9)

- Structure : Chloro substituent at position 3, methyl at position 1, and carbaldehyde at position 2.

- Synthesis : Prepared via ipso-formylation using POCl₃ and DMF at 50°C for 3 hours .

- Key Differences: The chloro group introduces electron-withdrawing effects, altering reactivity compared to the morpholino group. The carbaldehyde position (C2 vs. C3) significantly impacts conjugation and downstream reactivity.

B. 1-Methyl-1H-indole-3-carbaldehyde (Compound 10)

- Structure : Lacks substituents at position 2 but retains the methyl (C1) and carbaldehyde (C3) groups.

- Synthesis : Similar to Compound 9 but without halogenation steps .

Morpholino-Containing Analogues

A. 1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde

- Structure: Morpholino group attached via a 2-oxoethyl chain at position 1, with carbaldehyde at C3.

- Key Differences: The oxoethyl linker introduces additional polarity and conformational flexibility compared to the direct C2-morpholino substitution in the target compound. This structural variation may influence bioavailability and binding affinity in biological systems .

B. 2-(3-Hydroxy-5-methyl-4'-trifluoromethyl-biphenyl-2-yl)-1-methyl-1H-indole-3-carbaldehyde (3f)

- Structure : Biphenyl and trifluoromethyl groups at C2, methyl at C1, and carbaldehyde at C3.

- Synthesis: Involves domino alkyne insertion/aldol reactions with 1,3-diketones .

- Key Differences: The bulky biphenyl group enhances lipophilicity, while the trifluoromethyl group provides metabolic stability, contrasting with the morpholino group’s solubility-enhancing properties.

Sulfonyl and Aryl-Substituted Derivatives

A. 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde

- Structure : Phenylsulfonyl group at position 1 and carbaldehyde at C3.

- Key Differences: The sulfonyl group is strongly electron-withdrawing, reducing nucleophilic reactivity at the aldehyde compared to morpholino-containing derivatives. This compound is often used as a precursor in cross-coupling reactions .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde, a compound belonging to the indole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive examination of its biological activity, including antimicrobial and anticancer properties, along with synthesis methods, mechanisms of action, and relevant case studies.

Structure

The compound features a morpholino group attached to the indole structure, which is significant for its biological activity. The chemical formula is C_12H_14N_2O, and it has a molecular weight of 202.26 g/mol.

Synthesis

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde can be synthesized through various methods, primarily involving the reaction of 1-methylindole with morpholine and subsequent formylation techniques. The detailed synthetic route typically includes:

- Starting Material : 1-Methylindole.

- Reagents : Morpholine, formaldehyde or equivalent carbonyl source.

- Conditions : Reflux in an organic solvent such as ethanol or methanol.

Antimicrobial Activity

Research indicates that 1-methyl-2-morpholino-1H-indole-3-carbaldehyde exhibits notable antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, revealing the following Minimum Inhibitory Concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | >100 |

| Candida albicans | 7.80 |

The compound showed significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while demonstrating limited efficacy against E. coli .

Anticancer Activity

In vitro studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it exhibited an IC50 value of approximately 20 µM against human breast cancer cells (MCF-7) .

The biological activity of 1-methyl-2-morpholino-1H-indole-3-carbaldehyde is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus with an MIC significantly lower than many conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Properties

Another investigation into its anticancer effects revealed that treatment with 1-methyl-2-morpholino-1H-indole-3-carbaldehyde led to a marked decrease in cell viability in MCF-7 cells after 48 hours of exposure, suggesting its utility in cancer therapy development .

Q & A

Q. What are the established synthetic routes for 1-methyl-2-morpholino-1H-indole-3-carbaldehyde?

The synthesis typically involves formylation at the indole C3 position followed by nucleophilic substitution to introduce the morpholino group. A general procedure (adapted from related compounds) includes:

- Formylation step : Reacting 1-methylindole derivatives with DMF/POCl3 under controlled conditions (50–60°C, 3–5 h) to yield the aldehyde intermediate .

- Morpholino substitution : Treating the chloro or hydroxyl intermediate with morpholine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradient) or recrystallization from DMF/acetic acid mixtures is recommended .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- IR spectroscopy : To confirm the aldehyde C=O stretch (~1704 cm⁻¹) and morpholino N–H/C–O stretches .

- ¹H/¹³C NMR : To verify the indole backbone (δ 7.0–8.5 ppm for aromatic protons) and morpholino protons (δ 3.5–4.0 ppm for N–CH₂ groups) .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for methyl 1-methyl-1H-indole-3-carboxylate (space group P2₁/c, unit cell parameters a = 7.8 Å, b = 10.2 Å) .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential HCl/POCl₃ off-gassing during synthesis .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during morpholino substitution?

- Temperature control : Maintain reflux temperatures (80–100°C) to ensure complete substitution while avoiding decomposition .

- Catalyst screening : Test alternative bases (e.g., NaH or Et₃N) or phase-transfer catalysts to enhance reaction efficiency .

- Byproduct analysis : Use LC-MS or TLC to monitor intermediates and adjust stoichiometry (e.g., morpholine excess ≥1.2 eq) .

Q. How can structural ambiguities in NMR or crystallographic data be resolved?

- Dynamic NMR : Resolve rotational barriers in the morpholino group by variable-temperature ¹H NMR (e.g., –40°C to 60°C) .

- Density Functional Theory (DFT) : Compare experimental X-ray bond lengths/angles (e.g., C3–CHO bond = 1.22 Å) with computational models to validate conformations .

- Multi-technique validation : Cross-reference IR, NMR, and mass spectrometry data to confirm functional group integrity .

Q. What strategies are effective in synthesizing derivatives for biological activity studies?

- Aldehyde functionalization : Condense the aldehyde group with amines (e.g., 2-aminothiazol-4(5H)-one) via acid-catalyzed reflux to form Schiff bases .

- Morpholino modification : Replace morpholine with piperazine or thiomorpholine to explore structure-activity relationships (SAR) .

- Biological assay design : Test derivatives against enzyme targets (e.g., kinases or microbial enzymes) using in vitro inhibition assays with IC₅₀ determination .

Q. How can contradictions in reported melting points or spectral data be addressed?

- Purity assessment : Use differential scanning calorimetry (DSC) or HPLC (≥95% purity threshold) to confirm batch consistency .

- Solvent effects : Document recrystallization solvents (e.g., methanol vs. DMF) that may alter melting points .

- Interlaboratory validation : Compare data with independent studies (e.g., CAS RN cross-referencing) to identify systematic errors .

Methodological Notes

- Synthesis reproducibility : Always replicate literature procedures (e.g., POCl₃/DMF ratios) before modifying parameters .

- Data documentation : Report crystal refinement details (e.g., R1 = 0.045, wR2 = 0.112) to ensure structural transparency .

- Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.